
N-(2-Hydroxy-1,1-dimethylethyl)-2-piperidinecarboxamide hydrochloride
Overview
Description
N-(2-Hydroxy-1,1-dimethylethyl)-2-piperidinecarboxamide hydrochloride (NHDPCH) is a small molecule that has been studied for its potential applications in scientific research. It is a derivative of piperidine, and its chemical structure consists of a hydrochloride group connected to a piperidine ring with an additional hydroxy group at the 2 position. In addition to its potential as a research tool, NHDPCH has also been studied for its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Biological Activity
Synthesis and Antihistamic Activity : The synthesis of 4-(N-methoxy-N-methylcarboxamido)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester is a notable example. This compound shows potent antihistaminic activity, highlighting its potential in medical applications (Maynard et al., 1993).
Inhibitors of Cyclin-Dependent Kinase 2 : N-Acyl-2-aminothiazoles with nonaromatic acyl side chains containing a basic amine, similar in structure to N-(2-Hydroxy-1,1-dimethylethyl)-2-piperidinecarboxamide hydrochloride, have been found to be potent, selective inhibitors of CDK2/cycE, exhibiting antitumor activity in mice (Misra et al., 2004).
Metabolism of HIV-1 Protease Inhibitors : Research on the metabolism of L-735,524, a compound structurally related to N-(2-Hydroxy-1,1-dimethylethyl)-2-piperidinecarboxamide hydrochloride, has provided insights into the metabolic pathways of potent HIV-1 protease inhibitors (Balani et al., 1995).
Antiandrogenic and 5 Alpha-Reductase Inhibitors : Compounds like 4-Substituted N-(1,1-dimethylethyl)-3-oxo-4-androstene-17 beta-carboxamides, structurally related to the compound , have shown antiandrogenic action and moderate inhibition of human type II 5 alpha-reductase, suggesting their potential in treating androgenic-sensitive diseases (Li et al., 1995).
Pharmaceutical Development
Development of Antidementia Agents : Derivatives of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine, structurally similar to N-(2-Hydroxy-1,1-dimethylethyl)-2-piperidinecarboxamide hydrochloride, have been synthesized and evaluated for their anti-acetylcholinesterase activity, showing promise as potential antidementia agents (Sugimoto et al., 1990).
Optimization for Allosteric Modulation : Studies on optimizing the chemical functionalities of indole-2-carboxamides, similar to N-(2-Hydroxy-1,1-dimethylethyl)-2-piperidinecarboxamide hydrochloride, have led to the identification of potent allosteric modulators of cannabinoid receptors, highlighting their significance in pharmacology (Khurana et al., 2014).
Molecular Interaction with Cannabinoid Receptors : Research on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a structurally related compound, provides insights into molecular interactions with cannabinoid receptors, which is crucial for developing targeted therapies (Shim et al., 2002).
PET Imaging in the Thorax : Research on compounds like [11C]GB67, structurally similar to N-(2-Hydroxy-1,1-dimethylethyl)-2-piperidinecarboxamide hydrochloride, has contributed to advancements in PET imaging, specifically in the sympathetic and parasympathetic systems of the heart and lung (Elsinga et al., 2004).
Mechanism of Action
Target of Action
The primary target of N-(2-Hydroxy-1,1-dimethylethyl)-2-piperidinecarboxamide hydrochloride is the Tyrosine-protein kinase SYK . This enzyme plays a crucial role in the intracellular signaling pathways of many biological processes.
Mode of Action
It is known to interact with its target, the tyrosine-protein kinase syk . The interaction between the compound and its target may result in changes in the activity of the enzyme, potentially influencing various cellular processes.
properties
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)piperidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-10(2,7-13)12-9(14)8-5-3-4-6-11-8;/h8,11,13H,3-7H2,1-2H3,(H,12,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZMTHDOKJOSDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1395121.png)

![4-[(3-Hydroxybutyl)amino]-3-nitrobenzoic acid](/img/structure/B1395127.png)
![4-[(6-Chloro-2-pyridinyl)amino]-2-butanol](/img/structure/B1395129.png)
![4-[3,4-Dihydro-1(2H)-quinolinyl]-3-(trifluoromethyl)aniline](/img/structure/B1395131.png)
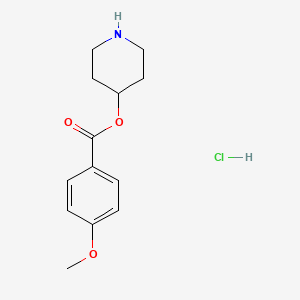
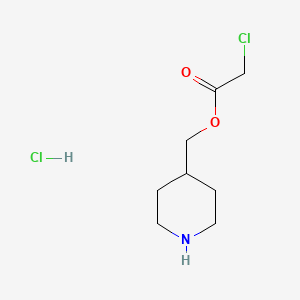
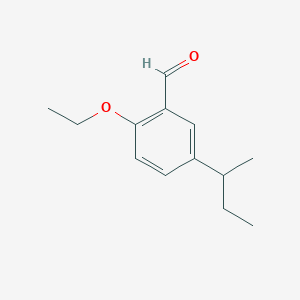
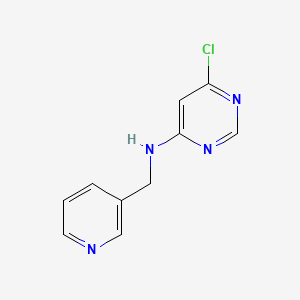
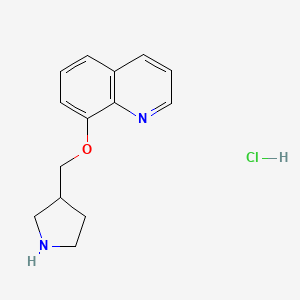

![4-{2-[(2,4-Dichloro-1-naphthyl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1395141.png)

